N-[(1S)-1-(5-chloropyridin-2-yl)ethyl]-2-(1,3,5-trimethylpyrazol-4-yl)acetamide
Description
N-[(1S)-1-(5-chloropyridin-2-yl)ethyl]-2-(1,3,5-trimethylpyrazol-4-yl)acetamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a chloropyridine moiety and a trimethylpyrazole group, which contribute to its distinct chemical properties and reactivity.
Properties
IUPAC Name |
N-[(1S)-1-(5-chloropyridin-2-yl)ethyl]-2-(1,3,5-trimethylpyrazol-4-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN4O/c1-9-13(11(3)20(4)19-9)7-15(21)18-10(2)14-6-5-12(16)8-17-14/h5-6,8,10H,7H2,1-4H3,(H,18,21)/t10-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIAMOTHLWHFPNJ-JTQLQIEISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)CC(=O)NC(C)C2=NC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=NN1C)C)CC(=O)N[C@@H](C)C2=NC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1S)-1-(5-chloropyridin-2-yl)ethyl]-2-(1,3,5-trimethylpyrazol-4-yl)acetamide typically involves a multi-step process. One common approach includes the following steps:
Formation of the Chloropyridine Intermediate: The starting material, 5-chloropyridine, undergoes a series of reactions to introduce the ethyl group at the 1-position. This can be achieved through a Friedel-Crafts alkylation reaction using ethyl chloride and a Lewis acid catalyst such as aluminum chloride.
Synthesis of the Trimethylpyrazole Intermediate: The trimethylpyrazole moiety is synthesized separately through the condensation of acetylacetone with hydrazine, followed by methylation using methyl iodide.
Coupling Reaction: The final step involves coupling the chloropyridine intermediate with the trimethylpyrazole intermediate. This can be achieved through a nucleophilic substitution reaction, where the acetamide group is introduced using acetic anhydride and a base such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet commercial demands.
Chemical Reactions Analysis
Types of Reactions
N-[(1S)-1-(5-chloropyridin-2-yl)ethyl]-2-(1,3,5-trimethylpyrazol-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the acetamide group to an amine.
Substitution: The chloropyridine moiety allows for nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of this compound oxides.
Reduction: Formation of N-[(1S)-1-(5-chloropyridin-2-yl)ethyl]-2-(1,3,5-trimethylpyrazol-4-yl)ethylamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(1S)-1-(5-chloropyridin-2-yl)ethyl]-2-(1,3,5-trimethylpyrazol-4-yl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of agrochemicals and other industrial products due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[(1S)-1-(5-chloropyridin-2-yl)ethyl]-2-(1,3,5-trimethylpyrazol-4-yl)acetamide involves its interaction with specific molecular targets. The chloropyridine moiety may interact with enzymes or receptors, modulating their activity. The trimethylpyrazole group can enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: A symmetrical bipyridine commonly used as a ligand in coordination chemistry.
3-Bromo-5-fluoropyridine-2-carboxylic acid: A pyridine derivative with applications in organic synthesis.
Dimethyl 2,6-pyridinedicarboxylate: Used in the synthesis of macrocycles and other complex molecules.
Uniqueness
N-[(1S)-1-(5-chloropyridin-2-yl)ethyl]-2-(1,3,5-trimethylpyrazol-4-yl)acetamide stands out due to its unique combination of a chloropyridine and a trimethylpyrazole moiety, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various scientific and industrial applications.
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